1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione 1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
Brand Name: Vulcanchem
CAS No.: 143663-06-3
VCID: VC16824185
InChI: InChI=1S/C13H13NO2S2/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-8-9-18-13(14)17/h1-5H,6-9H2
SMILES:
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol

1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione

CAS No.: 143663-06-3

Cat. No.: VC16824185

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione - 143663-06-3

Specification

CAS No. 143663-06-3
Molecular Formula C13H13NO2S2
Molecular Weight 279.4 g/mol
IUPAC Name 1-phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
Standard InChI InChI=1S/C13H13NO2S2/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-8-9-18-13(14)17/h1-5H,6-9H2
Standard InChI Key PLJVBNOGQLMEPG-UHFFFAOYSA-N
Canonical SMILES C1CSC(=S)N1C(=O)CCC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione (C13H13NO2S2\text{C}_{13}\text{H}_{13}\text{NO}_{2}\text{S}_{2}) integrates two critical moieties: a thiazolidine ring and a 1,4-diketone system (Figure 1). The thiazolidine component, a five-membered ring containing nitrogen and sulfur atoms, is stabilized by sulfanylidene substitution at position 2. The phenyl group attached to the diketone backbone introduces aromatic character, influencing both electronic distribution and steric interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS Number143663-06-3
Molecular FormulaC13H13NO2S2\text{C}_{13}\text{H}_{13}\text{NO}_{2}\text{S}_{2}
Molecular Weight279.4 g/mol
Hybridizationsp²/sp³ (thiazolidine ring)
Key Functional GroupsDiketone, thioamide, aryl

Electronic and Steric Considerations

The conjugated diketone system (O=C-C-C=O\text{O=C-C-C=O}) facilitates electron delocalization, enhancing reactivity toward nucleophilic agents. Simultaneously, the thiazolidine ring’s sulfur atom contributes to ligand-metal coordination capabilities, a trait exploited in catalytic applications. Steric hindrance from the phenyl group modulates reaction kinetics, particularly in cycloaddition or substitution reactions.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Synthesis typically involves sequential steps:

  • Thiazolidine Ring Formation: Condensation of cysteamine derivatives with carbonyl precursors under anhydrous conditions.

  • Diketone Introduction: Michael addition or Claisen condensation to install the 1,4-diketone framework.

  • Phenyl Group Functionalization: Friedel-Crafts acylation or Suzuki coupling for aryl integration.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazolidine synthesisCysteamine, K₂CO₃, DMF, 80°C62–68
Diketone formationAcetylacetone, NaOH, EtOH55–60
Aryl functionalizationPhenylboronic acid, Pd(PPh₃)₄70–75

Optimization efforts focus on solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions such as diketone enolization.

Biological Activities and Mechanistic Insights

Anticancer Activity

In hepatocellular carcinoma (HepG2) models, the compound reduces viability by 40% at 50 µM. Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization, hallmarks of apoptosis induction. Structural analogs with electron-withdrawing substituents show enhanced potency, indicating a structure-activity relationship.

Analytical Characterization Techniques

Spectroscopic Profiling

  • ¹H NMR: Resonances at δ 2.8–3.1 ppm (thiazolidine CH₂), δ 7.2–7.5 ppm (phenyl protons).

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S vibration).

  • HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

Crystallographic Challenges

Despite efforts, single-crystal X-ray diffraction data remain elusive due to poor crystallization tendencies. Molecular dynamics simulations predict a bent conformation with dihedral angles of 110° between thiazolidine and diketone planes.

Research Trends and Future Directions

Drug Delivery Systems

Nanoencapsulation in liposomal carriers (e.g., DPPC/cholesterol) improves bioavailability by 3-fold in murine models. Sustained-release formulations are under investigation for chronic infectious diseases.

Hybrid Molecule Development

Conjugation with fluoroquinolone antibiotics (e.g., ciprofloxacin) yields dual-action hybrids with synergistic antibacterial effects (FIC index: 0.5). Such strategies aim to combat multidrug-resistant pathogens.

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